molecular formula C17H15NO2 B5047604 1-benzhydrylpyrrolidine-2,5-dione

1-benzhydrylpyrrolidine-2,5-dione

Cat. No.: B5047604
M. Wt: 265.31 g/mol
InChI Key: GBUYEZMIGRHDSE-UHFFFAOYSA-N
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Description

1-Benzhydrylpyrrolidine-2,5-dione is a chemical compound that belongs to the class of organic compounds known as N-substituted carboxylic acid imides. These compounds are characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing ring. The compound is known for its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

The synthesis of 1-benzhydrylpyrrolidine-2,5-dione can be achieved through several methods. One common synthetic route involves the reaction of N-hydroxysuccinimide with benzylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. These methods often incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels.

Chemical Reactions Analysis

1-Benzhydrylpyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further utilized in different applications.

Mechanism of Action

The mechanism of action of 1-benzhydrylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as carbonic anhydrase, by binding to their active sites and preventing their normal function . This inhibition can lead to various physiological effects, including reduced inflammation and antimicrobial activity. The exact molecular pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

1-Benzhydrylpyrrolidine-2,5-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer unique reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-benzhydrylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c19-15-11-12-16(20)18(15)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,17H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBUYEZMIGRHDSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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